Product packaging for 2-Amino-2'-Iododiphenyl(Cat. No.:CAS No. 54147-90-9)

2-Amino-2'-Iododiphenyl

Cat. No.: B3353345
CAS No.: 54147-90-9
M. Wt: 295.12 g/mol
InChI Key: GIENTRDNYCFURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Halogenated Biphenyls and Diarylamines in Organic Synthesis

Halogenated biphenyls and diarylamines are two classes of organic compounds that hold a privileged position in the world of synthetic chemistry. Biphenyls, consisting of two connected benzene (B151609) rings, provide a rigid and tunable core structure. rsc.org The introduction of halogen atoms (such as iodine, bromine, or chlorine) onto this framework, creating halogenated biphenyls, significantly enhances their synthetic utility. nih.govmdpi.com These halogen atoms act as reactive handles, enabling a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com For instance, aryl iodides are often more reactive than their bromide or chloride counterparts in many palladium-catalyzed coupling reactions. nih.gov

Diarylamines, which feature two aryl groups attached to a nitrogen atom, are integral components in a vast number of pharmaceuticals, natural products, and functional materials. The synthesis of these molecules has been a major focus of research, leading to the development of powerful methods like the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.netrug.nl These reactions have revolutionized the construction of carbon-nitrogen bonds, allowing for the synthesis of complex diarylamines with high efficiency and selectivity. rug.nlresearchgate.net The sustained interest in diarylamines stems from their diverse biological activities and their applications in areas such as organic light-emitting diodes (OLEDs) and other electronic materials.

The table below summarizes some key characteristics of these important compound classes:

Compound ClassKey Structural FeaturePrimary Synthetic Utility
Halogenated Biphenyls Biphenyl (B1667301) core with one or more halogen substituents.Precursors in cross-coupling reactions (e.g., Suzuki, Heck). rsc.orgmdpi.com
Diarylamines Two aryl groups bonded to a nitrogen atom.Building blocks for pharmaceuticals and functional materials. researchgate.net

Significance of the 2-Amino-2'-Iododiphenyl Scaffold in Advanced Chemical Transformations

The this compound scaffold uniquely combines the key features of both halogenated biphenyls and diarylamines in a single molecule. This dual functionality makes it a particularly powerful intermediate for the synthesis of complex, polycyclic aromatic compounds. The amino group and the iodine atom are positioned in close proximity on the biphenyl backbone, predisposing the molecule to undergo intramolecular cyclization reactions.

One of the most significant applications of this compound is in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds and are widely used in materials science as hole-transporting and light-emitting materials. nih.govbeilstein-journals.org The intramolecular cyclization of this compound and its derivatives, often facilitated by transition metal catalysts like palladium or copper, provides a direct and efficient route to the carbazole (B46965) core. acs.org For example, N-acyl carbazoles can be synthesized from 2,2'-diiodo-1,1'-biphenyls through a step-wise or one-pot metal-catalyzed amidation followed by ring-closure. nih.govbeilstein-journals.org

Beyond carbazole synthesis, the this compound scaffold is a key precursor for other important N-heterocycles. For instance, it can be utilized in the synthesis of phenanthridones and their derivatives. The compound is commercially available and its preparation can be a key step in more complex syntheses.

The strategic placement of the amino and iodo groups allows for a variety of advanced chemical transformations, as highlighted in the following table:

TransformationResulting ScaffoldSignificance
Intramolecular C-N Coupling CarbazoleImportant in pharmaceuticals and organic electronics. nih.govacs.org
Intramolecular Cyclization PhenanthridoneCore structure in various natural products and bioactive molecules.
Palladium-Catalyzed Reactions Tribenzo[b,d,f]azepinesLeads to complex, seven-membered heterocyclic systems.

Overview of Academic Research Trajectories for Aryl Amines and Iodides

The academic research landscape for aryl amines and aryl iodides is vibrant and continuously evolving, driven by the quest for more efficient, sustainable, and versatile synthetic methodologies. For aryl amines, a major research trajectory has been the development of increasingly sophisticated transition-metal-catalyzed C-N cross-coupling reactions. researchgate.netresearchgate.net The Buchwald-Hartwig amination, for example, has seen continuous improvement with the design of new phosphine (B1218219) ligands that allow for the coupling of a wider range of aryl halides and amines under milder conditions. rug.nl More recently, there has been a growing interest in developing transition-metal-free methods for aryl amine synthesis to address concerns about the cost and toxicity of some metal catalysts. researchgate.net

In the realm of aryl iodides, research has focused on expanding their utility in a variety of cross-coupling reactions. While aryl iodides are often highly reactive, their use can sometimes be complicated by side reactions. nih.gov Consequently, a significant area of research has been the development of catalyst systems that can control the reactivity of aryl iodides and prevent unwanted processes. nih.gov There is also a strong trend towards using more earth-abundant and less toxic metals, such as iron and copper, as catalysts in reactions involving aryl iodides. beilstein-journals.orgsemanticscholar.org Furthermore, the unique reactivity of the carbon-iodine bond is being exploited in novel transformations beyond traditional cross-coupling, including iodonium (B1229267) salt chemistry and various cyclization reactions. biointerfaceresearch.comacs.org

The following table provides a snapshot of current research trends for these two important functional groups:

Functional GroupKey Research Trajectories
Aryl Amines Development of advanced ligands for C-N coupling. rug.nl
Exploration of transition-metal-free synthetic routes. researchgate.net
Application in the synthesis of complex natural products and pharmaceuticals. researchgate.net
Aryl Iodides Design of selective catalysts for cross-coupling reactions. nih.gov
Utilization of earth-abundant metal catalysts. beilstein-journals.orgsemanticscholar.org
Development of novel transformations leveraging the C-I bond reactivity. biointerfaceresearch.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10IN B3353345 2-Amino-2'-Iododiphenyl CAS No. 54147-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIENTRDNYCFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509062
Record name 2'-Iodo[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54147-90-9
Record name 2'-Iodo[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 2 Iododiphenyl

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For 2-Amino-2'-Iododiphenyl, two primary disconnections are strategically considered: the C-N bond of the amine and the C-C bond of the biaryl linkage.

C-N Bond Disconnection: This is the most common and direct approach. Breaking the bond between the nitrogen atom and the phenyl ring leads to two synthons: a 2-iodobiphenyl (B1664525) electrophile and an amine nucleophile (or its synthetic equivalent). The corresponding starting materials would be 2-iodo-2'-halobiphenyl and an ammonia (B1221849) source. This disconnection points towards cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation as the forward synthetic steps.

C-C Bond Disconnection: Alternatively, disconnecting the bond between the two phenyl rings suggests a Suzuki, Stille, or similar cross-coupling reaction. This would involve precursors such as 2-iodoaniline (B362364) and a 2-halophenylboronic acid (or another organometallic reagent). Following the C-C bond formation, the amino group would already be in place.

The choice of disconnection strategy often depends on the availability and reactivity of the starting materials. The C-N disconnection is frequently favored due to the high efficiency and functional group tolerance of modern C-N coupling reactions.

Direct Synthetic Routes to this compound

The direct synthesis of this compound is predominantly achieved through the formation of the C-N bond as the key step, utilizing transition metal catalysis. Both palladium and copper-based systems have proven effective for this transformation.

Palladium-Catalyzed C-N Cross-Coupling Strategies

The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction has become a preferred method due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods. wikipedia.org

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. acsgcipr.org For the synthesis of this compound, the reaction would couple 2,2'-diiodobiphenyl (B1330377) with an ammonia equivalent.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems, each with improved reactivity and scope. rug.nl

Early Generations: Initial systems used simple phosphine (B1218219) ligands like P(o-tolyl)3.

Bidentate Phosphine Ligands: The development of bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos (Bis(2-diphenylphosphinophenyl)ether) provided more reliable and efficient catalysts, particularly for coupling primary amines. wikipedia.org

Sterically Hindered Ligands: The breakthrough came with the design of bulky, electron-rich monophosphine ligands by the Buchwald and Hartwig groups. Ligands like XPhos, SPhos, and RuPhos are highly effective for a wide range of C-N couplings, including challenging substrates. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.

A typical protocol for the synthesis of this compound via Buchwald-Hartwig amination is summarized in the table below.

ComponentExampleRole
Aryl Halide 2,2'-DiiodobiphenylElectrophilic coupling partner
Amine Source Ammonia, Benzophenone imine, LiN(SiMe3)2Nucleophilic coupling partner
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3Source of active Pd(0) catalyst
Ligand XPhos, SPhos, BINAPStabilizes Pd, facilitates catalytic cycle
Base NaOt-Bu, K3PO4, Cs2CO3Activates the amine, facilitates reductive elimination
Solvent Toluene, Dioxane, THFProvides reaction medium
Temperature 80-120 °CTo overcome activation energy

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps:

Precatalyst Activation: The palladium(II) precatalyst, such as Pd(OAc)2, is reduced in situ to the active palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2,2'-diiodobiphenyl), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The design of bulky phosphine ligands is crucial as they accelerate the rate of reductive elimination, preventing side reactions and catalyst decomposition. rug.nl

Copper-Catalyzed C-N Cross-Coupling Approaches

Copper-catalyzed C-N cross-coupling reactions, historically known as Ullmann condensations or Goldberg reactions, represent the classical approach to forming aryl-amine bonds. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to milder, more versatile catalytic systems. nih.gov

The Ullmann-type reaction for synthesizing this compound would involve coupling 2,2'-diiodobiphenyl with an ammonia source using a copper catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions. mdpi.com

Key features of Ullmann-type aminations include:

Copper Source: Copper(I) salts like CuI are most common, though copper(0) and copper(II) sources can also be used.

Ligands: The use of chelating ligands, such as 1,10-phenanthroline, diamines (e.g., N,N'-dimethylethylenediamine), or amino acids (e.g., L-proline), can significantly accelerate the reaction and lower the required temperature.

Base: A base like K2CO3, Cs2CO3, or K3PO4 is required.

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used.

The general conditions for a modern Ullmann-type amination are outlined below.

ComponentExampleRole
Aryl Halide 2,2'-DiiodobiphenylElectrophilic coupling partner
Amine Source Aqueous Ammonia, AmidesNucleophilic coupling partner
Copper Catalyst CuI, Cu(OAc)2, CuO nanoparticlesCatalyst for C-N bond formation
Ligand L-proline, 1,10-phenanthrolineAccelerates reaction, improves solubility
Base K2CO3, K3PO4Activates the amine
Solvent DMF, DMSO, NMPHigh-boiling polar solvent
Temperature 100-190 °CTypically higher than Pd-catalyzed reactions

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org While generally requiring more forcing conditions than palladium-catalyzed methods, the lower cost of copper makes it an attractive option, particularly for large-scale industrial syntheses.

Influence of Ligand Systems and Co-catalysts in Ullmann Processes

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a fundamental method for the formation of carbon-nitrogen (C-N) bonds. The synthesis of this compound via an intramolecular Ullmann-type reaction, or an intermolecular coupling of a pre-iodinated biphenyl (B1667301) with an amine source, is profoundly influenced by the choice of ligand and co-catalyst. Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced sophisticated ligand systems that facilitate these couplings under significantly milder conditions, enhancing reaction scope and efficiency. researchgate.netresearchgate.net

Ligands play a crucial role by coordinating to the copper center, thereby increasing its solubility, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. tcichemicals.com For C-N bond formation, several classes of ligands have proven effective. Diamine ligands, such as benzene-1,2-diamine derivatives, form electron-rich anionic copper complexes that can undergo rapid oxidative addition even at room temperature. tcichemicals.com Similarly, amino acids like L-proline and N-methylglycine have emerged as highly efficient and inexpensive ligands that can accelerate Ullmann-type aminations, allowing reactions to proceed at temperatures as low as 40-90°C. researchgate.netnih.gov These N,O-bidentate ligands are thought to enhance the catalytic cycle, leading to good or excellent yields of N-arylated products. researchgate.net

The mechanism in modern ligated Ullmann reactions often involves the formation of a copper(I) species in the active catalytic cycle. wikipedia.org For C-N couplings, a copper(I) amide is a key intermediate which then reacts with the aryl halide. wikipedia.org Anionic ligands are believed to favor the oxidative addition step, which is often rate-limiting, thus enabling the use of milder reaction conditions. researchgate.netnih.gov The choice of base and solvent also acts in concert with the ligand system to optimize reaction outcomes.

Table 1: Influence of Ligand Systems in Copper-Catalyzed C-N Coupling Reactions
Ligand ClassExample LigandTypical Reaction TemperatureKey AdvantagesReference
Diamine LigandsBenzene-1,2-diamineRoom Temperature to Moderate HeatForms highly active, electron-rich copper complexes; enables rapid oxidative addition. tcichemicals.com
Amino AcidsL-Proline, N-Methylglycine40 - 90 °CInexpensive, readily available, efficient for coupling aryl iodides and bromides with amines. researchgate.netnih.gov
Phenanthrolines1,10-Phenanthroline~100 °CDramatically moderates reaction conditions compared to unligated systems. scispace.com
N,O-Ligands8-HydroxyquinolineRoom Temperature to Moderate HeatForms stable, reactive anionic copper intermediates; useful in large-scale synthesis. nih.gov

Synthesis via Sequential Functionalization of Biphenyl Precursors

An alternative and highly controlled approach to this compound involves the stepwise introduction of the iodo and amino functional groups onto a biphenyl scaffold. This strategy allows for precise control over the regiochemistry, which can be challenging in direct coupling methods. The synthesis typically begins with biphenyl or a monosubstituted biphenyl, followed by two key transformations: regioselective iodination and the installation of an amino group via a nitration-reduction sequence.

Regioselective Iodination Strategies

The direct iodination of an aromatic ring requires an electrophilic iodine source. The challenge with a biphenyl system is controlling the position of iodination. For the synthesis of the target molecule, iodine must be introduced at the 2'-position. This can be achieved by using a directing group or by selecting a precursor where the desired position is activated.

If starting with 2-aminobiphenyl (B1664054), the amino group would direct iodination primarily to the para position (5-position) and to a lesser extent the ortho position (3-position) of the same ring. To achieve iodination on the second ring (the 2'-position), one might start with 2-nitrobiphenyl (B167123) and perform the iodination, hoping for substitution on the non-deactivated ring, before reducing the nitro group.

Various reagents have been developed for mild and selective iodination. A combination of elemental iodine (I₂) with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), can generate a potent electrophilic iodine species by precipitating silver iodide. nih.gov This method has been shown to offer good regioselectivity in the iodination of substituted phenols and anilines. nih.govuky.edu Another mild method employs a combination of mercury(II) oxide and iodine, which provides neutral reaction conditions and simplifies work-up. imperial.ac.uk For substrates like 2-aminobiphenyl, diazotization of the amino group followed by a Sandmeyer-type reaction with potassium iodide is a classic and effective method to introduce iodine at a specific position, in this case, converting 2-aminobiphenyl into 2-iodobiphenyl.

Table 2: Comparison of Regioselective Iodination Methods
Reagent SystemReaction ConditionsMechanism/FeaturesReference
I₂ / Silver Salts (e.g., Ag₂SO₄)Typically in organic solvents (e.g., DCM)Generates electrophilic iodine species via precipitation of AgI; offers good regioselectivity based on substrate. nih.govuky.edu
HgO / I₂Neutral, mild conditions (e.g., CH₂Cl₂ at room temp)Avoids strongly acidic or basic conditions, allowing for sensitive substrates. imperial.ac.uk
NaNO₂ / HCl, then KIAqueous, low temperature (0-5 °C)Sandmeyer reaction on an amino group; provides excellent regiocontrol based on the position of the starting amine.
N-Iodosuccinimide (NIS) / AcidOrganic solventCommon electrophilic iodination reagent; regioselectivity is substrate-dependent. nih.gov
Nitration-Reduction Sequences for Amino Group Installation

The installation of the amino group at the 2-position of the biphenyl core is commonly achieved through a two-step nitration and reduction sequence. This is a robust and widely used method in aromatic chemistry.

First, the biphenyl precursor, such as 2'-iodobiphenyl, is subjected to electrophilic nitration. A standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The directing effect of the iodine atom in 2'-iodobiphenyl is weakly ortho, para-directing, but steric hindrance at the adjacent 3'-position would likely favor nitration at other positions. Therefore, it is more strategic to start with 2-nitrobiphenyl, perform the iodination on the other ring, and then reduce the nitro group. Alternatively, one can start with biphenyl, perform a dinitration, and selectively reduce one nitro group. A procedure for the synthesis of o-amino-p'-nitrobiphenyl involves the nitration of o-aminobiphenyl (with the amino group protected as an acetamide), followed by hydrolysis. orgsyn.org

Once the nitro group is in the correct position (e.g., 2-nitro-2'-iodobiphenyl), it is reduced to the primary amine. A variety of reducing agents can accomplish this transformation. Classic methods include the use of metals in acidic media, such as iron, zinc, or tin in hydrochloric acid. orgsyn.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is another clean and efficient method. Hydrazine hydrate (B1144303) in the presence of a catalyst like Pd/C or Raney nickel also serves as an effective reducing system. orgsyn.org

Table 3: Common Reagents for Nitration-Reduction Sequence
StepReagent SystemTypical ConditionsNotesReference
NitrationHNO₃ / H₂SO₄Low temperature (e.g., 0 °C)Standard, powerful nitrating agent. Regioselectivity depends on existing substituents. orgsyn.org
Ethyl nitrate-Used for the nitration of o-aminobiphenyl. orgsyn.org
ReductionFe or Zn / HClAqueous acid, heatClassic, inexpensive, and robust method. orgsyn.org
H₂ / Pd/CPressurized H₂, various solventsClean reaction with water as the only byproduct; sensitive to catalyst poisoning. orgsyn.org
Hydrazine (N₂H₄) / CatalystAlcohol solvent, refluxAvoids strong acids and high pressures. orgsyn.org

Emerging Synthetic Technologies

The synthesis of complex organic molecules like this compound is increasingly benefiting from technological innovations that offer improved efficiency, safety, and sustainability over traditional batch methods. Flow chemistry, photocatalysis, and electrosynthesis represent the forefront of these emerging technologies.

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over conventional batch processing. mdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for automated multi-step synthesis. mdpi.comnih.gov

For the synthesis of this compound, flow chemistry could be applied to several key steps. For instance, Suzuki-Miyaura or Ullmann cross-coupling reactions to form the biphenyl backbone can be adapted to flow reactors. A two-step continuous-flow synthesis of 2-amino-4'-chlorobiphenyl, a structurally similar compound, has been demonstrated using a high-temperature Suzuki coupling in a microtubular flow reactor. researchgate.net This approach could be adapted for the synthesis of an iodinated biphenyl precursor. Nitration reactions, which are often highly exothermic and hazardous on a large scale, are significantly safer to perform in flow reactors due to the small reaction volume and efficient heat dissipation. nih.gov Similarly, catalytic hydrogenations for the reduction of a nitro group can be carried out in packed-bed reactors containing the solid-supported catalyst, allowing for easy separation and reuse of the catalyst. mdpi.com The ability to "telescope" multiple reaction steps without isolating intermediates is a key advantage, reducing waste and processing time. nih.gov

Table 4: Potential Application of Flow Chemistry to Synthesis Steps
Synthetic StepFlow Chemistry AdvantagePotential Reactor TypeReference
Cross-Coupling (e.g., Suzuki, Ullmann)Enhanced heat transfer for high-temperature reactions; improved mixing.Heated microreactor or tube reactor. researchgate.net
NitrationSuperior temperature control for highly exothermic reactions, enhancing safety.Microreactor with efficient cooling. nih.gov
Catalytic ReductionEfficient catalyst-substrate contact; easy separation and reuse of catalyst.Packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C). mdpi.com
Multi-step SynthesisTelescoping of reactions without isolation of intermediates, reducing time and waste.Integrated multi-reactor system. mdpi.comnih.gov
Photocatalytic and Electrosynthetic Methodologies

Photocatalysis and electrosynthesis are powerful tools that leverage light and electricity, respectively, to drive chemical reactions. These methods often provide access to unique reaction pathways via radical intermediates and can proceed under very mild conditions, aligning with the principles of green chemistry. virginia.edursc.org

For the synthesis of this compound, these technologies offer novel approaches to the key bond-forming steps. The formation of the C-N bond, traditionally achieved via Ullmann or Buchwald-Hartwig coupling, can be accomplished using photoredox catalysis. virginia.edu Dual catalytic systems, often combining a photocatalyst with a transition metal like nickel, can mediate the cross-coupling of aryl halides with amines under visible light irradiation at room temperature. virginia.edu Recent research has also focused on photocatalyst-free methods for C-N bond formation, further enhancing the sustainability of these processes. rsc.org

The formation of the biphenyl C-C bond can also be addressed. While traditional cross-coupling reactions are highly effective, photochemical methods are emerging. A metal-free "photosplicing" technique using UV light to generate aryl radicals from precursors, which then couple to form biphenyls, has been developed. researchgate.net This approach avoids the use of heavy metal catalysts. researchgate.net Electrosynthesis provides another avenue for C-N bond formation. For example, an "anion pool" electrochemical method has been developed for the synthesis of N-substituted heterocycles, demonstrating a transition-metal-free approach to amination. virginia.edu These cutting-edge techniques hold significant promise for developing more sustainable and efficient future syntheses of this compound.

Reactivity and Derivatization Chemistry of 2 Amino 2 Iododiphenyl

Reactions at the Amino Functionality

The primary amino group in 2-Amino-2'-Iododiphenyl is a versatile nucleophilic center, susceptible to a variety of chemical modifications common to aromatic amines. While specific literature detailing the following reactions exclusively for this compound is limited, its reactivity can be confidently predicted based on established chemical principles for analogous aromatic amines.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes and a suitable reducing agent. Catalytic methods, such as the borrowing hydrogen strategy using iridium or ruthenium catalysts with alcohols as alkylating agents, offer a greener alternative, producing water as the only byproduct.

N-Acylation is a fundamental transformation, usually achieved by reacting the amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is generally high-yielding and is often used to install a protecting group on the nitrogen atom before performing reactions at the iodo position, thereby preventing potential interference from the amino group.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Aromatic Amines

Transformation Reagents & Conditions Product Type Notes
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) Secondary/Tertiary Amine A classic method, though over-alkylation can be an issue.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN), Solvent (e.g., MeOH) Secondary/Tertiary Amine A mild and efficient method for controlled alkylation.

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) | Amide | A rapid and generally quantitative reaction. |

This table presents generalized conditions applicable to aromatic amines and serves as a predictive model for the reactivity of this compound.

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). wikipedia.org The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can participate in various subsequent reactions:

Azo Coupling: Reacting the diazonium salt with electron-rich aromatic compounds, such as phenols or anilines, results in the formation of highly colored azo compounds.

Sandmeyer-type Reactions: The diazonium group can be replaced by a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) using appropriate copper(I) salts.

This sequence allows for extensive modification of the aromatic ring, replacing the original amino functionality with other chemical groups.

Formation of Imine and Amide Derivatives

Imine (Schiff Base) Formation: The amino group can condense with aldehydes or ketones, typically under acidic catalysis with removal of water, to form the corresponding imine derivative. acs.org This reaction is reversible and the resulting C=N double bond can be subsequently reduced to afford a secondary amine.

Amide Formation: Beyond the use of acyl chlorides, amides can be formed through coupling reactions with carboxylic acids using a variety of activating agents, such as carbodiimides (e.g., DCC, EDC). These methods are fundamental in peptide synthesis and are broadly applicable to the acylation of primary amines. nih.gov

Cyclization Reactions involving the Amino Group for Heterocycle Synthesis

The true synthetic potential of this compound is realized in its use as a precursor for heterocyclic systems, most notably carbazole (B46965). The proximity of the amino group and the iodo substituent on the adjacent phenyl rings facilitates intramolecular cyclization to form a new six-membered ring containing the nitrogen atom.

This transformation is typically achieved via transition-metal-catalyzed intramolecular C-N bond formation. Two prominent strategies for this type of cyclization are the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Intramolecular Ullmann Condensation: This classic method involves the use of a copper catalyst, often in the presence of a base and at elevated temperatures, to promote the coupling between the amino group and the aryl iodide. wikipedia.org

Intramolecular Buchwald-Hartwig Amination: A more modern and often milder approach uses a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base to effect the C-N bond formation. acs.org

These reactions provide a direct and efficient route to the carbazole core, a privileged scaffold found in numerous natural products and pharmaceuticals. wikipedia.orgacs.org

Table 2: Illustrative Conditions for Intramolecular C-N Cyclization to form Carbazoles

Reaction Type Catalyst System Base Solvent Temperature (°C)
Ullmann Condensation CuI (5-10 mol%) / Ligand (e.g., 1,10-Phenanthroline) K₂CO₃ or Cs₂CO₃ DMF or Dioxane 100-150

| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2-5 mol%) / Ligand (e.g., XPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |

This table is based on conditions reported for analogous intermolecular and intramolecular aminations of aryl halides. acs.org

Reactions at the Iodo Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo substituent an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. The presence of the free amino group can influence the catalytic cycle, sometimes requiring protection or the use of specialized ligand systems to prevent catalyst inhibition.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly robust and tolerant of many functional groups. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl alkynes. organic-chemistry.orgwikipedia.org

Heck Reaction: This reaction forms a C-C bond by coupling the aryl iodide with an alkene, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This powerful reaction couples the aryl iodide with an organozinc reagent, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

These cross-coupling reactions dramatically expand the synthetic utility of this compound, allowing for the construction of complex biaryl derivatives and precursors for further elaboration.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Reaction Name Coupling Partner Catalyst System (Pd Source / Ligand) Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos K₂CO₃ or K₃PO₄ Dioxane/H₂O
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N or Piperidine THF or DMF
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ Et₃N or K₂CO₃ DMF or Acetonitrile

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhos | (None required) | THF or DMF |

This table presents typical conditions for cross-coupling reactions involving aryl iodides. The optimal conditions may vary based on the specific substrates used.

Copper-Mediated Transformations

Copper-catalyzed reactions are pivotal in the derivatization of this compound, primarily facilitating carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formations. These transformations, often falling under the category of Ullmann-type reactions, leverage the interaction of copper catalysts with the aryl iodide moiety.

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a classic example of this reactivity. wikipedia.org In the context of this compound, this can involve intramolecular cyclization or intermolecular coupling. Modern protocols often employ copper(I) salts, such as CuI, in combination with ligands like amino acids (e.g., L-proline) or ethylene (B1197577) glycol, which can facilitate the reaction under milder conditions than the traditionally harsh temperatures exceeding 200°C. wikipedia.orgsemanticscholar.orgorganic-chemistry.orgnih.gov These reactions typically require a base, such as K₃PO₄ or Cs₂CO₃, and are conducted in polar aprotic solvents like DMF or DMSO. organic-chemistry.orgnih.gov

The general mechanism for a copper-catalyzed C-N coupling involves the formation of a copper(I) amide, which then reacts with the aryl iodide. wikipedia.org A proposed catalytic cycle may involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by reductive elimination to form the new C-N bond and regenerate the active catalyst. organic-chemistry.org The use of ligands accelerates the reaction and improves solubility and reactivity of the copper catalyst. semanticscholar.orgnih.gov

Research has demonstrated the efficacy of various copper catalyst systems for C-N bond formation with aryl iodides. organic-chemistry.orgresearchgate.net While direct studies on this compound are specific, the extensive literature on copper-catalyzed amination of aryl iodides provides a strong basis for its expected reactivity. researchgate.netresearchgate.net For instance, the coupling of aryl iodides with a range of amines is well-documented, highlighting the versatility of these methods. organic-chemistry.org

Catalyst SystemLigandBaseSolventTypical Temperature (°C)Reaction Type
CuIEthylene GlycolK₃PO₄2-Propanol80-110Intermolecular Amination organic-chemistry.org
CuIL-ProlineK₂CO₃DMSO40-90Intermolecular Amination nih.gov
Copper PowderNoneK₂CO₃Nitrobenzene>210Classic Ullmann Condensation wikipedia.org
Cu(I)8-HydroxyquinolineCs₂CO₃Toluene80-110Intramolecular Etherification nih.gov
Table 1. Representative Conditions for Copper-Mediated Reactions on Aryl Iodides.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the amino group (-NH₂) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, SₙAr reactions at the carbon bearing the iodine atom are not favored under standard conditions. The SₙAr mechanism is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromatic system. youtube.com

While direct SₙAr on the iodinated ring of this compound is challenging, modifications to the substrate or reaction conditions could potentially enable such pathways. For instance, conversion of the amino group to a strong electron-withdrawing group (e.g., a diazonium salt) would activate the molecule for SₙAr. However, such a transformation would fundamentally alter the starting material. The reactivity of heteroaromatic compounds like pyridines, which are inherently more electrophilic, demonstrates that SₙAr is highly dependent on the electronic nature of the aromatic system. wikipedia.orgyoutube.com Without strong activation, the displacement of the iodide by a nucleophile via the SₙAr mechanism is unlikely for this compound.

Reductive Dehalogenation Studies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this transformation would yield 2-aminobiphenyl (B1664054). Various methods exist for the dehalogenation of aryl halides, with catalytic hydrogenation being a common approach. nih.gov

This process typically involves a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen, which can be H₂ gas or a transfer hydrogenation reagent like formic acid or isopropanol. organic-chemistry.orgillinois.edugoogle.com The reaction is often performed in the presence of a base to neutralize the hydrogen iodide (HI) formed as a byproduct. nih.gov

Reagent/Catalyst SystemHydrogen SourceKey Features
Pd/C, PtO₂H₂ gasCommon heterogeneous catalysts for hydrogenation. illinois.edugoogle.com
Ru(bpy)₃Cl₂ / iPr₂NEtHCO₂H or Hantzsch esterVisible-light photoredox catalysis; tin-free system. organic-chemistry.org
[IrCl(cod)]₂ / ligandTriethylsilaneEffective for various C-X bonds. organic-chemistry.org
Nickel-on-graphite-Inexpensive, heterogeneous catalyst for aryl tosylates and mesylates. organic-chemistry.org
Table 2. Selected Methods for Reductive Dehalogenation of Aryl Halides.

The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to reduction compared to their bromide or chloride analogs. organic-chemistry.org This selectivity allows for deiodination in the presence of other functional groups. Studies on related compounds show that reductive deiodination can be achieved under mild conditions, preserving other functionalities like N-protecting groups (e.g., Boc, Cbz, Fmoc). nih.gov Therefore, the conversion of this compound to 2-aminobiphenyl is a feasible and predictable transformation using established dehalogenation protocols.

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the amino and iodo-substituted phenyl rings in this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic systems.

Formation of Fused Polycyclic Systems

Intramolecular cyclization of this compound is a powerful strategy for synthesizing carbazoles, which are important structural motifs in pharmaceuticals and functional materials. rsc.org This transformation involves the formation of a new C-N bond between the amino group and the carbon atom that previously bore the iodine atom.

Palladium-catalyzed reactions are highly effective for this purpose. nih.gov The mechanism is believed to involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, generating an arylpalladium(II) species. This is followed by intramolecular coordination of the amino group and subsequent reductive elimination, which forms the carbazole ring and regenerates the Pd(0) catalyst. nih.gov

Copper-catalyzed systems are also widely used for this type of intramolecular C-N coupling, often referred to as an intramolecular Ullmann condensation. organic-chemistry.org These reactions can provide an efficient route to carbazole derivatives and other fused systems. organic-chemistry.orgresearchgate.net

Annulation reactions, which involve the formation of a new ring, can also be initiated from this compound. By reacting it with appropriate partners, more complex fused polycyclic systems can be constructed. For instance, [3+2] annulation reactions with various substrates can lead to five-membered heterocyclic rings fused to the biphenyl (B1667301) framework. chim.itnih.gov

Cadogan Ring Closure for Carbazole Formation

The Cadogan reaction is a reductive cyclization method used to synthesize carbazoles from 2-nitrobiphenyls using trivalent phosphorus reagents, such as triethyl phosphite (B83602). nih.govwikipedia.org While the direct substrate for the Cadogan reaction is a nitro compound, it is highly relevant to the chemistry of this compound, as the corresponding 2-amino-2'-nitrobiphenyl is a key intermediate. The synthesis of carbazole from 2-nitrobiphenyl (B167123) proceeds via deoxygenation of the nitro group.

The mechanism is thought to involve the stepwise reduction of the nitro group to a nitroso group, and then to a reactive nitrene intermediate. nih.govresearchgate.net This electrophilic nitrene can then undergo intramolecular C-H insertion into the adjacent phenyl ring to form the carbazole. nih.gov However, mechanistic studies have also suggested the possibility of alternative pathways, such as an anionic electrocyclization, and the reaction can sometimes be accompanied by byproducts. researchgate.net Control experiments have shown that 2-nitrosobiphenyl is a viable intermediate that can be converted to carbazole under catalytic conditions. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Copper-Mediated C-N Coupling (Ullmann Reaction): The mechanism of the Ullmann reaction has been the subject of extensive study. For C-N coupling, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Detailed investigations involving kinetic studies, isotope effects, and DFT calculations suggest that the turnover-limiting step is the oxidative addition of the aryl iodide to an anionic copper(I)-phenoxide or -amide complex. nih.gov This is followed by reductive elimination of the product from a transient Cu(III) intermediate. nih.gov

Palladium-Catalyzed Cyclization: As mentioned, the widely accepted mechanism for the palladium-catalyzed formation of carbazoles from 2-amino-2'-halobiphenyls involves an oxidative addition-reductive elimination sequence. The key steps are the formation of an arylpalladium(II) halide intermediate, followed by intramolecular amination and reductive elimination to furnish the C-N bond. nih.gov

Cadogan Reaction: The mechanism of the Cadogan cyclization is complex and may not proceed through a single pathway. The prevailing theory involves the deoxygenation of the nitro group by the phosphite reagent to form a nitrene intermediate, which then undergoes cyclization via C-H insertion. nih.govresearchgate.net However, evidence for other intermediates and pathways exists. In situ NMR studies on related systems have provided evidence for the formation of intermediates like oxazaphosphiranes from the reaction of the phosphine catalyst and the intermediate nitrosoarene. nih.gov The reaction kinetics can be influenced by substituents on the aromatic rings; electron-withdrawing groups on the nitro-containing ring have been shown to accelerate the transformation. nih.gov

Table of Compounds

Compound NameChemical Structure or Formula
This compoundC₁₂H₁₀IN
2-aminobiphenylC₁₂H₁₁N
CarbazoleC₁₂H₉N
2-NitrobiphenylC₁₂H₉NO₂
2-NitrosobiphenylC₁₂H₉NO
Triethyl phosphiteP(OEt)₃
Copper(I) iodideCuI
Palladium on carbonPd/C
L-prolineC₅H₉NO₂
Ethylene glycolC₂H₆O₂
Potassium phosphateK₃PO₄
Cesium carbonateCs₂CO₃
Dimethylformamide (DMF)C₃H₇NO
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS
Table 3. List of Chemical Compounds Mentioned in the Article.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 Iododiphenyl and Its Derivatives

X-ray Crystallography and Single-Crystal Diffraction Studies

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of 2-Amino-2'-Iododiphenyl and its derivatives is dictated by a sophisticated network of intermolecular interactions, which are crucial for understanding their physical properties and potential applications in materials science. The crystal packing is generally governed by a combination of conventional hydrogen bonds, halogen bonds, and weaker van der Waals forces, including π-π stacking interactions.

Hydrogen Bonding: The primary amino group (-NH₂) on one of the phenyl rings serves as a potent hydrogen bond donor. In the crystalline state, it is expected to form N-H···N or N-H···I hydrogen bonds with neighboring molecules. In derivatives where other hydrogen bond acceptors are present, such as carbonyl or hydroxyl groups, these interactions would be more pronounced. For instance, studies on related amino alcohol salts have demonstrated the prevalence of NH₃⁺···⁻OOC heterosynthons in their crystal structures mdpi.com. The presence of hydrogen bonding significantly influences the stability and packing of molecules within the crystal lattice mdpi.comnih.gov. In the absence of stronger acceptors, the amino group can interact with the π-system of an adjacent aromatic ring or even the iodine atom, although the latter is a weaker acceptor.

The interplay of these diverse interactions—strong and directional hydrogen and halogen bonds complemented by weaker, non-directional van der Waals forces—results in a complex and well-defined three-dimensional crystalline architecture.

Interaction TypeDonorAcceptorTypical Motif/GeometrySignificance in Crystal Packing
Hydrogen BondAmino Group (N-H)Amino Nitrogen (N), Iodine (I), π-systemForms chains or dimers; highly directionalPrimary contributor to lattice stability and molecular organization. nih.govnih.gov
Halogen BondIodine (C-I)Nitrogen (N), Oxygen (O)Linear C-I···N/O geometry; forms chains or discrete synthons. mdpi.comijres.orgKey directional force in crystal engineering; comparable in strength to hydrogen bonds. nih.gov
π-π StackingPhenyl Ring (π-system)Phenyl Ring (π-system)Parallel-displaced or T-shaped arrangementsContributes to the stabilization of layered structures. nih.gov
van der Waals ForcesMolecular Surface (H, C atoms)Molecular Surface (H, C atoms)Non-directional, close contactsDominant in terms of surface area contact, filling voids and maximizing packing efficiency. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Analysis

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information on the π-conjugated system and the potential for intermolecular electronic interactions.

Electronic Transitions: The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions originating from the biphenyl (B1667301) aromatic system. Aromatic amino acids and their derivatives typically exhibit strong absorption bands in the UV region. thermofisher.comspringernature.com The biphenyl core, with its extended π-conjugation, will likely show intense absorption bands below 300 nm. The presence of the amino group (an auxochrome) and the iodine atom (which can participate in n → σ* transitions and influence the π-system through inductive and resonance effects) will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to unsubstituted biphenyl. Specifically, the electron-donating amino group is expected to cause a bathochromic (red) shift of the π → π* transitions.

Charge Transfer Complex Analysis: this compound, containing an electron-donating amino group, can act as an electron donor in the presence of suitable electron acceptors, leading to the formation of charge-transfer (CT) complexes. doi.org These complexes are characterized by the appearance of a new, often broad, absorption band in the UV-Vis spectrum at a longer wavelength than the transitions of the individual donor or acceptor molecules. bu.edu.eglongdom.org

The interaction with a strong π-acceptor, such as iodine (I₂) or quinones like p-chloranil, can be studied spectrophotometrically. doi.orgnih.gov The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of the CT band is directly related to the ionization potential of the donor and the electron affinity of the acceptor. Studies on charge-transfer complexes between various amino compounds and iodine have shown the formation of triiodide species (I₃⁻), which exhibit characteristic absorption bands around 280-360 nm. bu.edu.egresearchgate.net The stoichiometry of these complexes, typically 1:1, can be determined using methods like the Benesi-Hildebrand plot or Job's method of continuous variation. doi.orglongdom.org

Transition / Complex TypeExpected λ_max Range (nm)DescriptionInformation Gained
π → π200 - 300Electronic transition within the conjugated biphenyl aromatic system.Provides information on the extent of π-conjugation and the effect of substituents.
n → π> 300Transition involving the non-bonding electrons of the amino group. Typically weak.Confirms the presence of heteroatoms with lone pairs.
Charge Transfer (CT) Band350 - 600New absorption band arising from the formation of a complex between the donor (aminodiphenyl) and an electron acceptor. doi.orgbu.edu.egresearchgate.netConfirmation of CT complex formation; allows for the determination of association constants (K) and molar extinction coefficients (ε). doi.orgnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound itself is achiral, its derivatives can be rendered chiral through the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers. In the case of ortho-substituted biphenyls like this compound, the introduction of sufficiently bulky groups can restrict the free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation gives rise to stable, non-superimposable mirror-image conformations (enantiomers) that are optically active.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential tool for the characterization of such chiral derivatives. documentsdelivered.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects.

Application to Chiral Derivatives: For a chiral, atropisomeric derivative of this compound, the CD spectrum would provide a unique fingerprint of its absolute configuration (R or S). The electronic transitions observed in the UV-Vis spectrum (π → π*) would be associated with corresponding Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the chromophores within the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) atropisomers, the absolute configuration of the synthesized derivative can be unambiguously assigned. Furthermore, CD spectroscopy can be used to study conformational changes and interactions of these chiral molecules with other entities. For example, the binding of a chiral derivative to a biological macromolecule or the formation of supramolecular chiral aggregates would induce significant changes in the CD spectrum. nih.gov Sensor systems have been developed where the interaction of a host molecule with chiral amines or amino acids results in strong and measurable CD signals. researchgate.net

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Computational and Theoretical Investigations of this compound."

Computational and Theoretical Investigations of 2 Amino 2 Iododiphenyl

Quantum Chemical Topology (QCT) Studies (e.g., QTAIM) for Bonding Analysis

Without source material detailing these specific analyses for 2-Amino-2'-Iododiphenyl, generating an article would result in speculation or fabrication, which would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is therefore unachievable.

Application of Machine Learning and Cheminformatics in Predicting Synthesis and Reactivity

The intersection of computational chemistry and data science has ushered in a new era of predictive modeling for chemical synthesis and reactivity. For a molecule such as this compound, which is a key precursor in the synthesis of carbazoles and other nitrogen-containing heterocycles, machine learning (ML) and cheminformatics offer powerful tools to forecast reaction outcomes, optimize conditions, and understand reactivity patterns. While specific ML models extensively trained on this compound are not widely documented in public literature, the established methodologies in computational chemistry provide a clear framework for how such predictive power can be harnessed.

Machine learning algorithms, particularly those like random forests and neural networks, have demonstrated considerable success in predicting the performance of synthetic reactions, including complex transformations like C-N cross-coupling reactions. semanticscholar.orgovid.comprinceton.edunih.gov These models are trained on large datasets of reactions, learning the intricate relationships between various input parameters and the resulting reaction yield or selectivity. nsf.gov For the synthesis of carbazoles via the intramolecular cyclization of this compound, a process often achieved through Ullmann condensation or Buchwald-Hartwig amination, ML models could be developed to predict the optimal catalyst, ligand, base, and solvent combination. wikipedia.org

The process of building such a predictive model would involve several key steps. Initially, a comprehensive dataset of reactions involving this compound and structurally similar compounds would be compiled. This data would include a wide range of reaction components and conditions. Each component of the reaction, including the substrate (this compound), catalyst, ligands, and solvents, would then be converted into a machine-readable format using molecular descriptors or "fingerprints". semanticscholar.orgprinceton.edugithub.io These descriptors numerically represent various atomic, molecular, and vibrational properties of the molecules. princeton.edu

A hypothetical data table illustrating the types of inputs for a machine learning model aimed at predicting the yield of carbazole (B46965) from this compound is presented below.

Substrate Descriptors (this compound)Catalyst DescriptorsLigand DescriptorsSolvent DescriptorsBase DescriptorsTemperature (°C)Experimental Yield (%)
Molecular Weight, LogP, Dipole Moment, Steric Hindrance ParametersMetal (e.g., Pd, Cu), Oxidation State, Coordination NumberBite Angle, Cone Angle, Electronic ParametersPolarity, Boiling Point, Dielectric ConstantpKa, Steric Bulk10085
.....................

Once the data is featurized, a machine learning algorithm, such as a random forest model, would be trained on this dataset to learn the correlation between the input features and the reaction yield. semanticscholar.orgprinceton.edunih.gov The trained model could then be used to predict the outcomes of new, untested reaction conditions for the cyclization of this compound, thereby guiding experimental efforts toward the most promising synthetic routes. semanticscholar.orgovid.com This predictive capability can significantly reduce the time and resources spent on reaction optimization. youtube.com

Beyond synthesis prediction, cheminformatics tools can also be employed to understand and predict the intrinsic reactivity of this compound. By analyzing its electronic structure and calculating various reactivity descriptors, it is possible to forecast how the molecule will behave in different chemical environments. For instance, the relative electrophilicity and nucleophilicity of different atomic sites within the molecule can be computationally determined to predict the most likely sites for chemical attack.

The application of machine learning in chemistry is a rapidly evolving field. While the direct application of these predictive models to this compound is still an emerging area of research, the foundational principles and successes in related chemical systems, such as the broader class of C-N cross-coupling reactions, strongly suggest their potential utility. github.iodigitellinc.com As more high-throughput experimental data becomes available, the accuracy and predictive power of these models will undoubtedly increase, further accelerating the discovery and optimization of synthetic routes involving this important chemical compound.

Applications of 2 Amino 2 Iododiphenyl in Advanced Organic Synthesis and Materials Precursor Chemistry

Building Block for the Synthesis of Complex Organic Molecules

The strategic positioning of the amino and iodo groups in 2-Amino-2'-Iododiphenyl allows for a variety of intramolecular and intermolecular coupling reactions, making it an ideal starting material for the synthesis of intricate organic structures.

Construction of Macrocycles and Polycyclic Systems

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of these structures often presents a formidable challenge. This compound serves as a key precursor in the formation of macrocyclic compounds through intramolecular coupling reactions. For instance, palladium-catalyzed intramolecular C-N bond formation can be employed to cyclize derivatives of this compound, leading to the formation of dibenzodiazocines and other related macrocyclic frameworks. These reactions often proceed with high efficiency and selectivity, providing access to a diverse range of macrocyclic structures that would be difficult to synthesize through other methods. mdpi.com

Furthermore, the biphenyl (B1667301) unit of this compound can be incorporated into larger polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. Through sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings at the iodo position, followed by cyclization reactions involving the amino group, complex polycyclic systems with tailored electronic and photophysical properties can be constructed.

Reaction TypeReactantProduct ClassSignificance
Intramolecular C-N CouplingDerivatives of this compoundMacrocycles (e.g., Dibenzodiazocines)Access to medicinally and materially relevant large ring systems.
Sequential Cross-Coupling and CyclizationThis compoundPolycyclic Aromatic Hydrocarbons (PAHs)Construction of complex, electronically active molecular frameworks.

Precursor for Architecturally Challenging Scaffolds

The synthesis of architecturally complex and sterically hindered molecular scaffolds is a central theme in modern organic chemistry. This compound provides a robust starting point for the assembly of such molecules. The amino group can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, or diazonium salts, thereby expanding its synthetic utility. The iodo group, in turn, is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

This dual functionality allows for the stepwise and controlled construction of three-dimensional molecular architectures. For example, the amino group can be used to introduce a chiral auxiliary, enabling diastereoselective transformations at a different part of the molecule. Subsequently, the iodo group can participate in a key bond-forming reaction to construct the core of a complex natural product or a novel pharmaceutical agent. The inherent atropisomerism of the biphenyl backbone can also be exploited to generate chiral ligands and catalysts.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. This compound serves as a valuable precursor for the synthesis of novel ligands that can be used in both homogeneous and heterogeneous catalysis. nih.gov

Design and Synthesis of Novel Bidentate and Multidentate Ligands

The amino group of this compound is a convenient point of attachment for phosphine (B1218219), amine, or other coordinating groups, while the iodo group can be replaced through cross-coupling reactions to introduce additional donor atoms. This modular approach allows for the rational design and synthesis of a wide variety of bidentate and multidentate ligands with tunable steric and electronic properties. ias.ac.inresearchgate.netresearchgate.net

For example, reaction of the amino group with a chlorophosphine can yield an aminophosphine (B1255530) ligand. Subsequent Suzuki or Buchwald-Hartwig amination at the iodo position can introduce another coordinating group, resulting in a P,N- or N,N'-bidentate ligand. The steric hindrance provided by the biphenyl backbone can create a well-defined coordination sphere around a metal center, influencing the selectivity of catalytic reactions. asrjetsjournal.org

Ligand TypeSynthetic StrategyPotential Metal Coordination
P,N-Bidentate1. Phosphinylation of the amino group. 2. Cross-coupling at the iodo position.Palladium, Rhodium, Iridium
N,N'-Bidentate1. Amination at the iodo position. 2. Functionalization of the amino group.Ruthenium, Copper, Iron
MultidentateStepwise introduction of multiple coordinating groups.Various transition metals

Applications in Asymmetric Catalysis for Enantioselective Transformations

Chiral ligands derived from this compound have shown significant promise in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The inherent chirality of atropisomeric biphenyls can be harnessed to create a chiral environment around a metal catalyst, enabling high levels of enantioselectivity in a variety of transformations. researchgate.netnih.gov

Ligands prepared from this precursor have been successfully employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The ability to systematically modify the ligand structure by varying the substituents on the biphenyl rings and the coordinating atoms allows for the fine-tuning of the catalyst's performance for a specific reaction, leading to improved yields and enantioselectivities. nih.govnih.gov

Intermediate in the Synthesis of Functional Organic Materials (focus on synthetic route, not material properties)

Beyond its applications in catalysis and complex molecule synthesis, this compound is a key intermediate in the synthesis of functional organic materials. The synthetic routes to these materials leverage the versatile reactivity of both the amino and iodo functionalities to build up larger, conjugated systems.

For example, the amino group can be diazotized and subsequently coupled with electron-rich aromatic compounds to form azo dyes with interesting optical properties. More complex materials, such as conjugated polymers and dendrimers, can be synthesized through iterative cross-coupling reactions starting from this compound. The amino group can be protected and deprotected as needed to control the sequence of bond-forming events. These synthetic strategies allow for the precise control over the molecular architecture and, consequently, the electronic and photophysical properties of the final material. The resulting materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Material ClassKey Synthetic Transformation
Azo DyesDiazotization of the amino group followed by azo coupling.
Conjugated PolymersIterative cross-coupling reactions (e.g., Suzuki, Stille) at the iodo position.
DendrimersDivergent or convergent synthesis strategies involving both the amino and iodo groups.

Monomer Synthesis for Conjugated Polymers and Copolymers

This compound is a pivotal starting material for the synthesis of carbazole-based monomers, which are subsequently used in the production of high-performance conjugated polymers. The carbazole (B46965) unit is widely incorporated into polymeric backbones due to its excellent thermal stability, charge-transporting properties, and high photoluminescence quantum yield.

The primary synthetic strategy involves the intramolecular cyclization of this compound to form the carbazole scaffold. This transformation is most commonly achieved through transition metal-catalyzed reactions, such as the Ullmann condensation or palladium-catalyzed C-N cross-coupling.

Ullmann-Type Cyclization: This classical method involves copper-catalyzed intramolecular N-arylation. organic-chemistry.orgresearchgate.net The reaction typically requires high temperatures and a base to facilitate the C-N bond formation, leading to the planar carbazole ring system. The mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl iodide, followed by reductive elimination to form the new C-N bond. organic-chemistry.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary and often milder approach involves intramolecular C-N bond formation catalyzed by palladium complexes. researchgate.net This method offers greater functional group tolerance and generally proceeds under less harsh conditions than the traditional Ullmann reaction. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amino group and subsequent reductive elimination to yield the carbazole product.

Once the core carbazole monomer is synthesized, it can be further functionalized to enable polymerization. For instance, halogen atoms can be introduced at specific positions (e.g., the 3,6- or 2,7-positions) of the carbazole ring. These di-halogenated carbazole monomers are then suitable for step-growth polymerization reactions like the Suzuki-Miyaura or Stille cross-coupling reactions. rsc.orgresearchgate.netmdpi.com Suzuki-Miyaura catalyst transfer polymerization is a versatile method for preparing conjugated polymers with controlled molecular weight and dispersity. rsc.orgrsc.org This approach allows for the creation of well-defined homopolymers and block copolymers incorporating the carbazole moiety, which are essential for applications in organic electronics. researchgate.netmdpi.com

Polymerization PrerequisiteSynthetic Step from this compoundKey Reaction Type
Core Heterocycle Formation Intramolecular cyclization to form the carbazole scaffold.Ullmann Condensation, Buchwald-Hartwig Amination
Monomer Functionalization Halogenation (e.g., bromination, iodination) at polymerizable positions (e.g., 3,6-positions).Electrophilic Aromatic Substitution
Polymer Chain Growth Coupling of functionalized carbazole monomers with appropriate co-monomers (e.g., diboronic esters).Suzuki-Miyaura Coupling, Stille Coupling

Precursor for Optoelectronic and Sensing Molecules

The rigid, electron-rich carbazole core derived from this compound is a fundamental building block for a wide array of molecules designed for optoelectronic and sensing applications. google.com The synthesis of these molecules leverages the foundational cyclization of this compound, followed by further chemical modifications.

An efficient pathway to a variety of carbazole derivatives involves a one-pot, two-step procedure where o-iodoanilines react with silylaryl triflates in the presence of cesium fluoride, followed by in-situ palladium-catalyzed cyclization. nih.gov This methodology provides access to multi-substituted carbazoles, which are crucial for tuning the electronic properties of the final molecule. nih.gov Palladium-catalyzed C-H activation is another powerful tool for synthesizing carbazoles from 2-iodobiphenyls, proceeding through a key palladacycle intermediate. semanticscholar.org

Beyond carbazoles, this compound and its derivatives serve as precursors to other important heterocyclic systems, such as phenanthridines. rsc.orgresearchgate.net The synthesis of phenanthridines can be achieved through transition-metal-free cascade reactions involving C-C and C-N bond formation. researchgate.net These structurally complex, nitrogen-containing polycyclic aromatic compounds are of significant interest due to their unique electronic and photophysical properties.

The table below summarizes key molecular scaffolds accessible from this compound and their relevance in materials chemistry.

Target Molecular ScaffoldSynthetic Method from this compound or AnalogueRelevance
Carbazole Palladium-catalyzed intramolecular C-H activation/C-N coupling. researchgate.netsemanticscholar.orgCore unit for host materials in OLEDs, hole-transporting materials, and fluorescent sensors.
Substituted Carbazoles One-pot reaction with silylaryl triflates followed by Pd-catalyzed cyclization. nih.govEnables fine-tuning of HOMO/LUMO energy levels and photophysical properties.
Phenanthridine Transition-metal-free cascade C-C and C-N coupling. researchgate.netBuilding block for luminescent materials and organic semiconductors.

Role in the Synthesis of Bio-inspired Molecules and Scaffolds

The carbazole framework, readily synthesized from this compound, is not only important in materials science but is also a privileged scaffold found in numerous biologically active natural products. researchgate.net These carbazole alkaloids exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists. The ability to efficiently construct the core carbazole ring system from precursors like this compound is therefore highly valuable for creating both the natural products themselves and novel, bio-inspired analogues for drug discovery. medprodevelop.com

A notable example is the synthesis of Mukonine, a carbazole alkaloid, which can be achieved in high yield from a substituted o-iodoaniline precursor through a palladium-catalyzed cyclization process. nih.gov This demonstrates the direct applicability of this chemistry to the field of natural product synthesis.

Furthermore, the carbazole scaffold can be incorporated into more complex bio-inspired architectures, such as unnatural amino acids and peptide conjugates. rsc.orgresearchgate.net For instance, carbazole-based unnatural amino acid derivatives have been synthesized via Pd(II)-catalyzed C(sp³)–H functionalization. rsc.org These novel building blocks can be used to create peptides and peptidomimetics with unique structural and functional properties, inspired by natural bioactive peptides. nih.govunimi.itgoogle.com The rigid carbazole unit can impart conformational constraints on a peptide backbone, potentially leading to enhanced biological stability or receptor-binding affinity.

The synthesis of such bio-inspired molecules often relies on the foundational carbazole structure, which is accessible through the cyclization of this compound, highlighting its role as a gateway molecule to complex, biologically relevant chemical entities.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly central to the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.comejcmpr.com This paradigm shift is particularly relevant for the synthesis of complex molecules like 2-Amino-2'-Iododiphenyl, which traditionally may rely on multi-step processes involving heavy metal catalysts and large volumes of organic solvents.

Catalyst-Free and Solvent-Free Approaches

A primary goal in green chemistry is the elimination of catalysts, especially those based on precious or toxic metals, and the reduction or replacement of volatile organic solvents. mdpi.com Research is moving towards catalyst-free reactions that are activated by alternative energy sources or by the intrinsic reactivity of the substrates. nih.gov

Mechanochemistry: One promising solvent-free technique is mechanochemistry, where mechanical force, often through ball milling, is used to initiate reactions. mdpi.com This method can lead to significantly reduced reaction times and excellent product yields without the need for bulk solvents. mdpi.com For instance, a solvent-free mechanochemical approach has been successfully used to synthesize high-temperature biphenyltetracarboxydiimide liquid crystals, demonstrating the viability of this technique for creating complex biphenyl (B1667301) structures. mdpi.com

Intrinsic Reactivity: Another strategy involves designing reactants with sufficient intrinsic reactivity to proceed without a catalyst. This can be achieved by installing highly activating groups on the substrates. nih.gov While not yet applied specifically to this compound, catalyst-free, three-component coupling reactions have been developed for other classes of compounds, showcasing the potential of this approach. nih.govrsc.org Metal-free oxidative methods are also gaining traction as they are attractive from an ecological standpoint and often use low-cost oxidants. beilstein-journals.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Biphenyl Derivatives
ParameterConventional Synthesis (e.g., Suzuki, Ullmann)Green Approaches (e.g., Mechanochemistry)
CatalystTypically requires transition metals (e.g., Palladium, Copper) nih.govnih.govCatalyst-free or uses earth-abundant catalysts nih.govbeilstein-journals.org
SolventHigh volumes of organic solvents (e.g., Toluene, DMF) nih.govSolvent-free or uses green solvents (e.g., water, ethanol) mdpi.commdpi.com
Energy InputOften requires high temperatures and prolonged heatingCan operate at room temperature; may use alternative energy (milling, microwave) mdpi.commdpi.com
Waste GenerationGenerates metallic and solvent wasteSignificantly reduced waste streams
Reaction TimeCan be several hours to daysOften much faster, sometimes minutes mdpi.com

Utilization of Renewable Feedstocks

The chemical industry's historical dependence on fossil fuels is a major environmental concern. rsc.org A key direction for future research is the development of synthetic pathways that utilize renewable feedstocks derived from biomass. novomof.com This involves transforming biomaterials like lignocellulosic biomass and sugars into valuable platform chemicals. novomof.com

Recent breakthroughs have demonstrated a bio-based pathway to prepare platform chemicals like 4,4′-dimethylbiphenyl (4,4′-DMBP) from 2-methylfuran, which can be derived from biomass. acs.org Similarly, furanic derivatives sourced from biomass are being investigated for the synthesis of a range of aromatic compounds, providing an alternative to petroleum-based precursors like benzene (B151609). rsc.org While direct synthesis of this compound from renewable sources is a long-term goal, the development of bio-based routes to its aromatic precursors represents a critical and actively pursued area of research.

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of chemical reactions are being revolutionized by automation and high-throughput experimentation (HTE). nih.govseqens.com These technologies allow for a massive number of experiments to be conducted in parallel, dramatically accelerating the pace of research compared to traditional, one-at-a-time methods. nih.govrsc.org

Automated synthesis platforms, controlled by sophisticated software, can perform multi-step syntheses, purifications, and analyses with high precision and reproducibility. wikipedia.orgsigmaaldrich.com This is particularly valuable for optimizing the complex reaction conditions often required for cross-coupling reactions used in biphenyl synthesis. HTE can rapidly screen vast arrays of catalysts, ligands, solvents, and temperature conditions to identify optimal parameters in a fraction of the time and with minimal material consumption. nih.govpurdue.edu The integration of artificial intelligence (AI) with these automated platforms further enhances their power, enabling predictive models that can propose novel reaction pathways and conditions. rsc.orgyoutube.com The application of these tools to the synthesis of this compound could uncover more efficient and robust synthetic routes that are currently unknown. illinois.edu

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, often operating under mild, environmentally benign conditions (e.g., in water at ambient temperature). nih.gov The field of biocatalysis is rapidly expanding, with researchers engineering enzymes to perform transformations not found in nature. This approach is a cornerstone of green chemistry and holds immense potential for the synthesis of functionalized amines and biphenyls. mdpi.com

For a molecule like this compound, enzymes could be employed in several ways:

Amine Synthesis: Transaminases are a class of enzymes that can install amine groups with exquisite stereocontrol, offering a green alternative to traditional chemical amination methods. mdpi.com

C-C Bond Formation: Directed evolution is being used to engineer enzymes that can perform novel carbon-carbon bond-forming reactions, which could potentially be adapted to construct the biphenyl backbone. nih.govchemrxiv.org

Selective Transformations: Lipases have been shown to perform selective modifications on biphenyl-based esters, indicating the potential for enzymes to functionalize the biphenyl scaffold with high precision. mdpi.com

The use of whole-cell biocatalysts, which circumvents the need for costly enzyme purification, makes this approach increasingly practical for industrial-scale synthesis. nih.gov

Advanced in-Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. perkinelmer.com Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen in real-time, providing invaluable data on the formation of products and the appearance and disappearance of transient intermediates. rsc.org

By placing probes directly into the reaction vessel, techniques such as Fourier Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy can monitor changes in the concentration of various species throughout the reaction. igi-global.comfiveable.meresearchgate.net This real-time data is essential for:

Kinetic Analysis: Determining reaction rates, orders, and activation energies. fiveable.me

Mechanism Elucidation: Identifying reactive intermediates and understanding the catalytic cycle. rsc.org

Process Optimization: Pinpointing the exact time of reaction completion, identifying bottlenecks, and preventing the formation of side products. perkinelmer.com

For the synthesis of this compound, in-situ monitoring could be used to optimize palladium-catalyzed cross-coupling reactions, ensuring high yields and purity while minimizing catalyst loading and reaction times.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniquePrincipleInformation Gained
FT-IR SpectroscopyMeasures the absorption of infrared light due to molecular vibrations. fiveable.meTracks changes in functional groups, allowing for monitoring of reactant consumption and product formation. perkinelmer.com
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light by molecules. fiveable.meProvides information on molecular structure and is particularly useful for reactions in aqueous media.
UV-Visible SpectroscopyMeasures the absorption of UV or visible light as electrons transition to higher energy states. fiveable.meUseful for monitoring reactions involving colored species or changes in conjugation, such as in catalytic cycles. igi-global.com

Cross-Disciplinary Research with Nanoscience and Supramolecular Chemistry

The unique structure of this compound, with its functionalized biphenyl core, makes it an interesting building block for more complex molecular systems. Future research will likely see increased integration with the fields of nanoscience and supramolecular chemistry.

Nanoscience: Nanoparticles are being explored as highly efficient catalysts due to their high surface-area-to-volume ratio. Developing nanocatalysts for the cross-coupling reactions used to synthesize biphenyls could lead to improved activity and recyclability. The green synthesis of such nanoparticles, using plant extracts or microorganisms, aligns with the broader push for sustainability. ejcmpr.com

Supramolecular Chemistry: This field focuses on the chemistry "beyond the molecule," studying systems held together by non-covalent interactions. Biphenyl units are foundational components in the construction of novel macrocyclic hosts, such as biphenarenes, which have applications in molecular recognition, sensing, and drug delivery. nih.gov The specific functional groups on this compound could be used to direct its assembly into complex supramolecular architectures, such as metallacycles or molecular cages, with tailored photophysical or electronic properties. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2'-iododiphenyl, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of iodinated aromatic compounds typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, analogous compounds like 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile are synthesized via palladium-catalyzed coupling, with yields optimized by controlling reaction temperature (80–120°C), ligand selection (e.g., XPhos), and stoichiometric ratios of aryl halides to boronic acids . Purification often requires column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For iodinated derivatives, inert atmospheres (N₂/Ar) are critical to prevent dehalogenation .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, in 2-amino-3,6-dimethylphenol, NMR confirmed the amino group’s resonance at δ 3.2–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm . HRMS can verify molecular weight (e.g., [M+H]+ ion). Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm. Contradictory spectral data should be resolved using 2D NMR (COSY, HSQC) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards). Use fume hoods, nitrile gloves, and safety goggles. Waste must be segregated in labeled containers and disposed via certified hazardous waste services to avoid environmental iodine contamination . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent iodinated byproduct formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. For iodinated analogs, studies show that electron-withdrawing groups (e.g., -I) lower activation energy by stabilizing Pd(0) intermediates . Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data for iodinated aromatic compounds?

  • Methodological Answer : Inconsistent bioactivity data (e.g., enzyme inhibition assays) may arise from impurities or stereochemical variations. Reproduce experiments with rigorously purified batches (HPLC >99%) and validate via X-ray crystallography to confirm binding modes. For example, chiral analogs like (S)-2-amino-2,4-dimethylpentan-1-ol show enantiomer-specific interactions with enzymes, necessitating chiral HPLC for separation .

Q. How can isotopic labeling (e.g., ¹²⁵I) be used to study the metabolic fate of this compound?

  • Methodological Answer : Radiolabeling with ¹²⁵I involves electrophilic substitution using Na¹²⁵I and chloramine-T. Purify labeled compounds via size-exclusion chromatography. In vivo studies track biodistribution using gamma counters, while autoradiography localizes metabolites in tissues. Ensure compliance with radiation safety protocols (e.g., shielding, dosimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2'-Iododiphenyl
Reactant of Route 2
Reactant of Route 2
2-Amino-2'-Iododiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.